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Compound of Interest

Compound Name:
N-(2-acetylphenyl)-4-

methylpentanamide

CAS No.: 1042640-27-6

Cat. No.: B1414860 Get Quote

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)-4-
methylpentanamide, a molecule belonging to the N-acylated 2-aminoacetophenone class. It is

important to note that as of the latest literature review, a specific CAS number for N-(2-
acetylphenyl)-4-methylpentanamide is not readily available in major chemical databases.

This suggests that the compound may be a novel chemical entity or not widely reported.

Consequently, this document is constructed with the expertise of a senior application scientist,

leveraging established principles of organic chemistry and drawing upon data from closely

related, well-documented structural analogs. The core of this guide is built upon the known

chemistry of the 2-aminoacetophenone scaffold, providing a robust and scientifically grounded

framework for researchers, scientists, and drug development professionals interested in this

class of compounds. The insights and protocols herein are designed to be broadly applicable to

the synthesis, characterization, and potential applications of N-(2-acetylphenyl) amides.

Physicochemical Properties: A Predictive Analysis
The physicochemical properties of N-(2-acetylphenyl)-4-methylpentanamide can be

predicted based on its constituent functional groups: an aromatic ketone, a secondary amide,

and a branched alkyl chain. These features will govern its solubility, polarity, and potential for

intermolecular interactions.
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Property
Predicted Value /
Characteristic

Rationale

Molecular Formula C₁₅H₂₁NO₂
Based on structural

components.

Molecular Weight 247.33 g/mol
Calculated from the molecular

formula.

Appearance Off-white to yellow solid
Typical for aromatic ketones

and amides.

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

ethanol); sparingly soluble in

non-polar solvents; likely

insoluble in water.

The amide and ketone groups

provide polarity, while the

phenyl ring and alkyl chain

contribute to lipophilicity.

Hydrogen Bond Donor 1 (Amide N-H)
The secondary amide provides

a hydrogen bond donor.

Hydrogen Bond Acceptor 2 (Amide C=O, Ketone C=O)

The carbonyl oxygens of the

amide and ketone act as

hydrogen bond acceptors.

LogP (Predicted) ~3.5 - 4.5

The significant hydrocarbon

character from the phenyl ring

and the 4-methylpentyl group

suggests a relatively high

lipophilicity.

Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to N-(2-acetylphenyl)-4-methylpentanamide
involves the N-acylation of 2-aminoacetophenone with a suitable acylating agent, such as 4-

methylpentanoyl chloride.

Core Causality in Synthetic Design
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The choice of this synthetic pathway is dictated by the chemical nature of the starting materials.

2-Aminoacetophenone possesses a nucleophilic amino group that readily reacts with

electrophilic acylating agents. The reaction is typically carried out in the presence of a non-

nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, thereby

driving the reaction to completion and preventing the protonation of the starting amine, which

would render it non-nucleophilic.

Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize N-(2-acetylphenyl)-4-methylpentanamide via N-acylation of 2-

aminoacetophenone.

Materials:

2-Aminoacetophenone (CAS: 551-93-9)

4-Methylpentanoyl chloride

Pyridine (or triethylamine)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane.

Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice

bath.
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Acylation: Slowly add 4-methylpentanoyl chloride (1.1 eq.) dropwise to the stirred solution.

Maintain the temperature at 0 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction to warm to room

temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer

sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization

to yield the pure N-(2-acetylphenyl)-4-methylpentanamide.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for N-(2-acetylphenyl)-4-methylpentanamide.
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Spectroscopic Characterization: A Predictive
Fingerprint
The structure of N-(2-acetylphenyl)-4-methylpentanamide can be unequivocally confirmed

using a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.[1]

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the

N-H bond in the secondary amide.

C-H Stretches: Peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretches and below

3000 cm⁻¹ for aliphatic C-H stretches.

C=O Stretches: Two distinct, strong absorption bands in the carbonyl region (1700-1650

cm⁻¹). The ketone carbonyl will likely appear around 1680 cm⁻¹, while the amide I band

(primarily C=O stretch) will be observed around 1660 cm⁻¹.

N-H Bend (Amide II): A peak around 1550-1530 cm⁻¹ corresponding to the N-H bending

vibration coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will fully elucidate the carbon-hydrogen framework.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
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Protons Multiplicity
Chemical Shift
(ppm)

Notes

Amide N-H broad singlet 8.5 - 9.5

Chemical shift is

concentration and

solvent dependent.

Aromatic H's multiplet 7.0 - 8.0

Four protons on the

phenyl ring will show

distinct splitting

patterns.

Acetyl CH₃ singlet ~2.6

Singlet for the methyl

group of the acetyl

moiety.

-CH₂-C=O (amide) triplet ~2.4

Methylene group

adjacent to the amide

carbonyl.

-CH(CH₃)₂ multiplet ~1.7
Methine proton of the

isobutyl group.

-CH₂-CH(CH₃)₂ multiplet ~1.5

Methylene group in

the pentanamide

chain.

-CH(CH₃)₂ doublet ~0.9

Two equivalent methyl

groups will appear as

a doublet.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
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Carbon Chemical Shift (ppm)

Ketone C=O ~200

Amide C=O ~172

Aromatic C's 120 - 140

Acetyl CH₃ ~28

Amide α-CH₂ ~38

Pentanamide chain C's 22 - 35

Isobutyl CH₃'s ~22.5

Applications and Research Directions
The N-(2-acetylphenyl)amide scaffold is a versatile building block in medicinal chemistry and

organic synthesis.

Precursor for Heterocyclic Synthesis
The ortho-disposition of the acetyl and amide functionalities in N-(2-acetylphenyl)-4-
methylpentanamide makes it an excellent precursor for intramolecular cyclization reactions.

One of the most notable applications is in the Friedländer synthesis of quinolines, which are

important heterocyclic motifs in many pharmaceuticals.[2] The reaction involves the base- or

acid-catalyzed condensation of the enolizable ketone with the amide nitrogen, followed by

dehydration to form the quinoline ring system.
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Caption: Potential Friedländer synthesis of a quinolone from the title compound.

Role in Drug Discovery as a Bioisostere
In drug development, the strategic replacement of functional groups with others that have

similar physical or chemical properties (bioisosteres) is a common practice to improve a drug

candidate's profile.[3][4] The amide bond is a central feature of many biologically active

molecules but can be susceptible to metabolic cleavage by proteases.[5] The N-(2-

acetylphenyl)amide moiety can be considered a bioisosteric replacement for other structures in

lead optimization. The specific conformation and electronic properties of this scaffold could

offer advantages in terms of metabolic stability, target binding, and pharmacokinetic properties.

[6]

Safety and Handling
While specific toxicity data for N-(2-acetylphenyl)-4-methylpentanamide is not available, a

safety protocol can be established based on the known hazards of its precursor, 2-

aminoacetophenone, and general principles for handling organic research chemicals.

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and acids.[10]

First Aid Measures:

Skin Contact: Wash off with soap and plenty of water.[8]

Eye Contact: Rinse cautiously with water for several minutes.[9]

Inhalation: Move the person into fresh air.[8]

Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure,

seek medical attention.

Disposal: Dispose of waste in accordance with local, regional, and national regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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